molecular formula C10H11NS B3018990 1,5-dimethyl-2,3-dihydro-1H-indole-2-thione CAS No. 110994-31-5

1,5-dimethyl-2,3-dihydro-1H-indole-2-thione

Cat. No.: B3018990
CAS No.: 110994-31-5
M. Wt: 177.27
InChI Key: WSFKMMIGMRNGOX-UHFFFAOYSA-N
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Description

1,5-dimethyl-2,3-dihydro-1H-indole-2-thione is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features a thione group at the second position and two methyl groups at the first and fifth positions, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-dimethyl-2,3-dihydro-1H-indole-2-thione can be synthesized through various methods. One common approach involves the reaction of 1,5-dimethyl-2,3-dihydro-1H-indole with sulfur or sulfur-containing reagents under specific conditions . The reaction typically requires a solvent such as toluene and a catalyst like p-toluenesulfonic acid to facilitate the formation of the thione group .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

1,5-dimethyl-2,3-dihydro-1H-indole-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted indole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-dimethyl-2,3-dihydro-1H-indole-2-thione is unique due to the presence of both the thione group and the specific methyl substitutions, which contribute to its distinct chemical and biological properties. These structural features can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

1,5-dimethyl-3H-indole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NS/c1-7-3-4-9-8(5-7)6-10(12)11(9)2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFKMMIGMRNGOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=S)C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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